Product packaging for Cloxazolam, (R)-(Cat. No.:CAS No. 158251-60-6)

Cloxazolam, (R)-

Cat. No.: B583840
CAS No.: 158251-60-6
M. Wt: 349.211
InChI Key: ZIXNZOBDFKSQTC-KRWDZBQOSA-N
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Description

Contextualizing (R)-Cloxazolam within Benzodiazepine (B76468) Research

Benzodiazepines represent a significant class of psychoactive drugs that modulate the gamma-aminobutyric acid (GABA) type A (GABAa) receptor in the central nervous system. researchgate.netub.edu This interaction is responsible for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. ontosight.aiub.edu The core structure of most benzodiazepines is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. ub.edu

Cloxazolam, and by extension (R)-Cloxazolam, is a derivative that features an oxazolo ring fused to the benzodiazepine system. ontosight.ai This structural modification places it within a specific subgroup of benzodiazepines. Research on benzodiazepines often involves exploring how different structural modifications influence their pharmacological properties. The "xazolam" group of compounds, which includes cloxazolam, forms a distinct cluster in structural analyses due to their shared features. nih.gov Cloxazolam acts as a prodrug, meaning it is metabolized in the body into pharmacologically active compounds, primarily chlordesmethyldiazepam (delorazepam), which then exert their effects. nih.govdrugbank.com

The study of benzodiazepines is not limited to their clinical applications. Analytical methods are crucial for determining their concentrations in various samples for pharmacokinetic, bioavailability, and toxicological studies. scielo.org.mx The non-planar seven-membered diazepine ring in benzodiazepines can lead to conformational isomers, making them chiral molecules even without a traditional stereogenic center. researchgate.netoup.com

Significance of Enantiomeric Specificity in Pharmacological Investigations of (R)-Cloxazolam

The existence of enantiomers, which are non-superimposable mirror images of each other, is a critical aspect of pharmacology. oup.com For many chiral drugs, including benzodiazepines, the different enantiomers can exhibit distinct biological activities. scielo.org.mxresearchgate.net One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable effects. researchgate.net

The differential activity of benzodiazepine enantiomers has been observed in various studies. For instance, the (+)-enantiomers of some 3-chiral benzodiazepines have shown higher potency in displacing [3H]diazepam binding than their (-)-enantiomer counterparts. scielo.org.mx The body's interaction with each enantiomer can differ, leading to variations in metabolism and pharmacological response. researchgate.net

Therefore, the investigation of a single enantiomer like (R)-Cloxazolam is significant for several reasons. It allows for a more precise understanding of the structure-activity relationship and the specific interactions with the GABAa receptor. By isolating the (R)-enantiomer, researchers can determine its unique pharmacological profile, potentially leading to the development of drugs with improved efficacy and a better safety profile. The study of single enantiomers is a common practice in modern drug design to produce optically pure stereoisomers. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed for the chiral separation and analysis of benzodiazepine enantiomers. scielo.org.mx

Data Tables

Table 1: Chemical Identification of (R)-Cloxazolam

IdentifierValue
IUPAC Name (R)-10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo[3,2-d] ontosight.aifda.govbenzodiazepin-6(5H)-one
Molecular Formula C₁₇H₁₄Cl₂N₂O₂ fda.gov
Molecular Weight 349.21 g/mol fda.gov
CAS Number 158251-60-6
UNII 079O9GV92Z ontosight.ai
InChIKey ZIXNZOBDFKSQTC-KRWDZBQOSA-N fda.gov
SMILES c1ccc(c(c1)[C@@]23c4cc(ccc4NC(=O)CN3CCO2)Cl)Cl fda.gov

Table 2: Physicochemical Properties of Cloxazolam (Racemic)

PropertyValue
Melting Point 202-204 °C (decomposes) drugfuture.com
Solubility Freely soluble in glacial acetic acid; sparingly soluble in chloroform; slightly soluble in acetone, dehydrated ethanol, ethyl acetate, benzene; practically insoluble in water. drugfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14Cl2N2O2 B583840 Cloxazolam, (R)- CAS No. 158251-60-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158251-60-6

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.211

IUPAC Name

(11bR)-10-chloro-11b-(2-chlorophenyl)-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H14Cl2N2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21(7-8-23-17)10-16(22)20-15/h1-6,9H,7-8,10H2,(H,20,22)/t17-/m0/s1

InChI Key

ZIXNZOBDFKSQTC-KRWDZBQOSA-N

SMILES

C1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl

Synonyms

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydro-, (R)-

Origin of Product

United States

Synthetic Methodologies for R Cloxazolam and Its Stereoisomers

Historical and Current Approaches to Racemic Cloxazolam Synthesis

The initial development of cloxazolam, like many benzodiazepines, focused on establishing efficient routes to the racemic mixture. theswissbay.chdrugbank.com These methods provided the foundation for later stereoselective work.

Classical Racemic Synthesis Pathways

The classical synthesis of the 1,4-benzodiazepine (B1214927) core, the central structure of cloxazolam, typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carbonyl compound. nih.gov A common precursor for many benzodiazepines is a 2-aminobenzophenone (B122507) derivative. veeprho.com For cloxazolam, this involves the reaction of a 2-amino-5-chlorobenzophenone (B30270) with a suitable reagent to build the diazepine (B8756704) ring and subsequently form the fused oxazole (B20620) ring.

A general pathway involves the reaction of 2-amino-5-chloro-2'-chlorobenzophenone with an amino acid, such as glycine (B1666218) or a derivative, to form an intermediate amide. This is followed by cyclization to construct the seven-membered diazepine ring. The final step involves the formation of the oxazolidine (B1195125) ring, leading to the hemiaminal ether structure of cloxazolam. nih.govt3db.ca Impurities can arise during these steps, including unreacted precursors or by-products from the cyclization and chlorination stages. veeprho.com

Thione Cyclization Methods

An alternative approach to constructing the benzodiazepine (B76468) nucleus involves the use of a thione intermediate. This method utilizes a 1,3-dihydro-2H-1,4-benzodiazepine-2-thione, which can be prepared from the corresponding 2-aminobenzophenone. The thione group serves as a reactive handle for subsequent chemical modifications.

In this pathway, the thione is typically reacted with an aminoalkanol, such as 2-aminoethanol, in the presence of a coupling agent or under conditions that promote cyclization. This reaction leads to the formation of the fused oxazole ring characteristic of cloxazolam. The thione cyclization method offers a versatile route to various oxazolobenzodiazepines.

Enantioselective Synthesis of (R)-Cloxazolam

The distinct pharmacological properties of individual enantiomers have driven the development of methods to access enantiomerically pure forms of chiral drugs like cloxazolam. nih.gov Strategies for obtaining (R)-cloxazolam fall into two main categories: chiral resolution of the racemic mixture and asymmetric synthesis.

Strategies for Chiral Induction and Resolution

Chiral resolution is a classical and effective method for separating enantiomers from a racemic mixture. onyxipca.com This technique relies on the formation of diastereomeric pairs, which have different physical properties and can be separated.

Crystallization-Based Resolution: One common approach is diastereomeric salt formation. drpress.org This involves reacting the racemic cloxazolam, which possesses a basic nitrogen atom, with a chiral acid. The resulting diastereomeric salts can then be separated by fractional crystallization. Once separated, the desired enantiomer of cloxazolam can be recovered by removing the chiral resolving agent. Common chiral resolving agents include tartaric acid derivatives, mandelic acid, and camphor (B46023) sulfonic acid. onyxipca.com

Chromatographic Resolution: Chiral chromatography is another powerful technique for enantiomer separation. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of cloxazolam, leading to their separation. Capillary electrophoresis has also been explored for the chiral resolution of benzodiazepines. colab.ws

Resolution TechniquePrincipleCommon Chiral Agents/Phases
Diastereomeric Salt FormationFormation of separable diastereomeric salts(+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (S)-(-)-Mandelic acid
Chiral Chromatography (HPLC)Differential interaction with a chiral stationary phaseCellulose or amylose-based CSPs
Capillary ElectrophoresisDifferential migration in a chiral selector-containing bufferCyclodextrins

Development of Asymmetric Synthesis Routes for (R)-Cloxazolam

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. nih.gov This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For (R)-cloxazolam, an asymmetric approach would involve introducing the chiral center at the C11b position in a controlled manner. This could potentially be achieved through an enantioselective cyclization step. For instance, a prochiral benzodiazepine precursor could be cyclized using a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, to favor the formation of the (R)-enantiomer. While the literature on specific asymmetric syntheses for (R)-cloxazolam is not extensive, the principles of asymmetric catalysis are well-established for related heterocyclic compounds. nih.govunipd.it

Characterization of Synthetic Intermediates and Final Products

The structural confirmation of synthetic intermediates and the final cloxazolam product is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized molecules by analyzing the chemical shifts, coupling constants, and integration of the signals. researchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) groups. researchgate.net

Melting Point: The melting point is a physical property used to assess the purity of the final crystalline product. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds and, with a chiral column, to determine the enantiomeric excess (ee) of the final product in enantioselective synthesis or after chiral resolution. researchgate.net

TechniqueInformation ObtainedApplication
NMR (¹H, ¹³C)Molecular structure, connectivityStructural elucidation of intermediates and final product researchgate.net
Mass SpectrometryMolecular weight, fragmentationConfirmation of molecular formula nih.gov
IR SpectroscopyPresence of functional groupsIdentification of key bonds (e.g., C=O, N-H) researchgate.net
Melting PointPurity of crystalline solidPurity assessment nih.gov
Chiral HPLCEnantiomeric purity/excessAnalysis of enantioselective reactions and resolution onyxipca.com

Stereochemical Analysis and Chirality of R Cloxazolam

Elucidation of the Absolute Configuration at the Stereocenter

The absolute configuration of a chiral molecule, which describes the definitive three-dimensional arrangement of its atoms, can be determined using various analytical techniques. wikipedia.org For cloxazolam, a key method for elucidating the absolute configuration at the 11b stereocenter is X-ray crystallography. researchgate.netwikipedia.org

X-ray crystallography involves crystallizing the compound and then bombarding the crystal with X-rays. nih.gov The way the X-rays are diffracted by the electrons in the molecule allows for the creation of a three-dimensional electron density map, from which the precise spatial arrangement of the atoms can be determined. wikipedia.orgnih.govyoutube.com A 2019 study detailed the crystal structure of cloxazolam, confirming the presence of four independent but chemically identical molecules within the asymmetric unit of the crystal lattice. researchgate.net This analysis provided a definitive determination of the R and S configurations.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S designation to a stereocenter. wikipedia.orgstudysmarter.co.uk This system assigns priorities to the four substituents attached to the chiral carbon based on their atomic number. studysmarter.co.uk By orienting the molecule so that the lowest priority group is in the back, the sequence of the remaining three groups (from highest to lowest priority) determines the configuration: a clockwise direction is designated as 'R' (from the Latin rectus for right), and a counter-clockwise direction is designated as 'S' (from the Latin sinister for left). studysmarter.co.uk

Methods for Enantiomeric Purity Determination (e.g., Chiral Chromatography, Polarimetry)

Ensuring the enantiomeric purity of a single-enantiomer drug is crucial, as the "wrong" enantiomer can have different, reduced, or even adverse effects. tutorchase.comnih.gov Several methods are employed to determine the enantiomeric excess (ee), which is a measure of the purity of a chiral substance. numberanalytics.com

Chiral Chromatography:

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. numberanalytics.comscribd.comntu.edu.sg This method utilizes a chiral stationary phase (CSP), which is a column packed with a chiral material. scribd.comntu.edu.sg The two enantiomers of a compound interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. ntu.edu.sg The area under the curve for each separated enantiomer in the resulting chromatogram can be used to determine their relative proportions and thus the enantiomeric purity. researchgate.net

Table 1: Chiral Chromatography Principles

Principle Description
Chiral Stationary Phase (CSP) The column contains a single enantiomer of a chiral compound that selectively interacts with the enantiomers in the sample. scribd.comntu.edu.sg
Differential Interaction One enantiomer will have a stronger interaction with the CSP and will be retained longer in the column, while the other will elute faster. ntu.edu.sg
Separation and Quantification The separated enantiomers are detected as they exit the column, and the area of each peak in the chromatogram is proportional to its concentration. researchgate.net

Polarimetry:

Polarimetry is another technique used to assess enantiomeric purity. numberanalytics.compacificbiolabs.com It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com Each enantiomer of a chiral molecule rotates plane-polarized light by an equal magnitude but in opposite directions. pacificbiolabs.com The (R)- and (S)-enantiomers of cloxazolam will rotate light in opposite directions. A pure sample of (R)-Cloxazolam will have a specific rotation value, while a racemic mixture (a 50:50 mix of both enantiomers) will exhibit no optical rotation because the rotations of the two enantiomers cancel each other out. pacificbiolabs.comlibretexts.org By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. libretexts.org

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. chromatographytoday.comjascoinc.com Enantiomers will absorb left and right circularly polarized light differently, resulting in a unique CD spectrum for each. chromatographytoday.com This technique can be used to determine the enantiomeric ratio without requiring the complete separation of the enantiomers. chromatographytoday.comjascoinc.com

Implications of Stereoisomerism for Research on Biological Activity

The stereochemistry of a drug can have profound implications for its biological activity, including its pharmacodynamics and pharmacokinetics. solubilityofthings.comtutorchase.combiomedgrid.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with the different enantiomers of a drug. solubilityofthings.combiomedgrid.com

Receptor Binding and Pharmacodynamics:

Benzodiazepines like cloxazolam exert their effects by binding to and modulating the function of GABA-A receptors in the central nervous system. patsnap.comwikipedia.org These receptors are complex proteins with specific three-dimensional structures. wikipedia.org It is well-established that the binding of benzodiazepines to the GABA-A receptor is stereoselective. nih.gov This means that one enantiomer may bind with a higher affinity or have a different effect on the receptor compared to the other. nih.govnih.gov

Research on other benzodiazepines has shown that different enantiomers can exhibit different binding affinities for various GABA-A receptor subtypes, leading to variations in their pharmacological profiles. nih.gov For instance, the anxiolytic and sedative effects of benzodiazepines are mediated by different GABA-A receptor subtypes. researchgate.net Therefore, it is plausible that (R)-Cloxazolam and (S)-Cloxazolam could have different potencies for anxiolytic, sedative, or muscle relaxant effects. Studies on other chiral 1,4-benzodiazepines have shown that the (R)-enantiomer can have significantly higher plasma concentrations than the (S)-enantiomer after administration, suggesting differences in metabolism and elimination. researchgate.net

The differential activity of stereoisomers is a critical consideration in drug development. nih.gov In some cases, one enantiomer is responsible for the therapeutic effects, while the other may be inactive or even contribute to undesirable side effects. nih.gov Therefore, the study of the individual stereoisomers of cloxazolam is essential for a complete understanding of its pharmacological profile.

Table 2: Research Findings on Stereoisomerism and Biological Activity of Benzodiazepines

Aspect Finding Reference
Receptor Binding Benzodiazepine (B76468) binding to GABA-A receptors is stereoselective. nih.gov
Pharmacokinetics Enantiomers of chiral 1,4-benzodiazepines can have different plasma concentrations and elimination rates. researchgate.net
Pharmacodynamics Different enantiomers of a chiral drug can have different pharmacological effects. biomedgrid.comnih.gov
Metabolism Stereoisomers can be metabolized at different rates in the body. tutorchase.com

Prodrug Mechanisms and Metabolite Profiling of R Cloxazolam

Identification and Characterization of Active Metabolites

The primary mechanism of action for cloxazolam involves its metabolic conversion into pharmacologically active compounds that are responsible for its therapeutic effects. patsnap.com

Chlordesmethyldiazepam (Delorazepam) as the Primary Active Metabolite

The principal active metabolite of cloxazolam is chlordesmethyldiazepam, also known as delorazepam. t3db.cadrugbank.commedkoo.compharmacompass.comwikipedia.orguliege.beresearchgate.net Following oral administration, cloxazolam is metabolized in the liver, leading to the formation of delorazepam. nih.govt3db.capatsnap.comdrugbank.com This metabolite is a potent benzodiazepine (B76468) in its own right, possessing anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties. medkoo.comwikipedia.org The pharmacological activity of cloxazolam is therefore largely attributable to the actions of delorazepam.

Studies have shown that after the administration of cloxazolam, delorazepam appears in the plasma, reaching peak levels within a few hours. uliege.be This active metabolite has a long elimination half-life, contributing to the sustained effects of cloxazolam. uliege.be

In Vitro Metabolic Transformation Pathways of (R)-Cloxazolam

The biotransformation of (R)-cloxazolam into its metabolites is a complex process involving several key enzymatic reactions primarily occurring in the liver.

Hepatic Microsomal Oxidation Studies

In vitro studies utilizing hepatic microsomes are crucial for elucidating the metabolic fate of drugs like cloxazolam. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system. washington.edumlsu.ac.innih.gov The oxidation of cloxazolam is catalyzed by these microsomal enzymes. mlsu.ac.in The CYP450 enzyme system is a large family of enzymes responsible for the Phase I metabolism of a wide variety of xenobiotics. washington.edu

N-Dealkylation and Hydroxylation Processes

Two major Phase I metabolic reactions involved in the transformation of cloxazolam are N-dealkylation and hydroxylation. nih.govjst.go.jp

N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom, a common metabolic pathway for many drugs. nih.gov In the case of cloxazolam, N-dealkylation, catalyzed by CYP450 enzymes, is a key step in its conversion to active metabolites. patsnap.comnih.govnih.gov This reaction proceeds through the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that then breaks down to the dealkylated metabolite and an aldehyde. nih.gov

Hydroxylation: This reaction introduces a hydroxyl group (-OH) into the drug molecule, increasing its water solubility and facilitating further metabolism or excretion. washington.eduacademie-sciences.fr Studies on the metabolism of cloxazolam in rats and mice have identified hydroxylated metabolites. jst.go.jp For instance, 7-chloro-5-[o-chlorophenyl]-1, 3-dihydro-3-hydroxy-2H-1, 4-benzodiazepin-2-one (a hydroxylated form of delorazepam) has been isolated. jst.go.jp

Glucuronide Conjugation Pathways

Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. wikipathways.org Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the metabolite. wikipathways.orgwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. wikipedia.orgresearchgate.net

In the metabolism of cloxazolam, the hydroxylated metabolites can undergo glucuronidation. jst.go.jp For example, the glucuronides of the hydroxylated metabolite of delorazepam have been identified as major metabolites in the urine of mice. jst.go.jp The formation of glucuronide conjugates is a critical step in the detoxification and excretion of cloxazolam and its metabolites. nih.govdvm360.com

Comparative Metabolism Studies in Animal Models (e.g., Rat, Mouse, Dog, Monkey)

The metabolism of cloxazolam has been investigated in various animal species to understand interspecies differences and to extrapolate findings to humans.

Animal ModelKey Metabolic FindingsReference
Rat - Eighteen radioactive metabolites were detected in the liver, urine, and feces. jst.go.jp- A significant portion of an oral dose is recovered in the bile. jst.go.jp- Fecal excretion of radioactivity is considerably higher than urinary excretion. jst.go.jp jst.go.jpnih.gov
Mouse - The brain concentration of cloxazolam was higher and more sustained compared to rats. jst.go.jp- The main metabolites in urine were the glucuronides of hydroxylated delorazepam and another metabolite, ADCB-OH. jst.go.jp- In feces, the primary metabolites were hydroxylated delorazepam and ADCB-OH, along with their conjugates. jst.go.jp jst.go.jpnih.gov
Dog - Studies on the related benzodiazepine, clobazam, show that N-dealkylation is a pronounced metabolic pathway. nih.gov- Unlike rats, dogs excrete a larger proportion of metabolites in the urine. nih.gov nih.govdvm360.comcabidigitallibrary.org
Monkey - In studies with clobazam, N-demethylclobazam was the main plasma metabolite. nih.gov- Long-term administration of clobazam did not appear to induce liver enzymes responsible for its metabolism. nih.gov- Urinary excretion is the main route of elimination. nih.gov nih.goveuropa.eunih.govresearchgate.net

Studies in rats and mice have shown that the distribution and excretion of cloxazolam and its metabolites differ between the two species. jst.go.jp For instance, the concentration of the drug in the brain is higher and more prolonged in mice than in rats. jst.go.jp Furthermore, the profile of metabolites excreted in the urine and feces varies between rats and mice. jst.go.jp In rats, a larger number of metabolites are detected in the feces compared to mice. jst.go.jp In both species, fecal excretion is the predominant route of elimination. jst.go.jp

While specific data on (R)-cloxazolam metabolism in dogs and monkeys is limited in the provided search results, studies on similar benzodiazepines like clobazam offer some insights. In dogs and monkeys, N-dealkylation is a significant metabolic pathway, and urinary excretion is the primary route of elimination, which contrasts with the findings in rats and mice for cloxazolam. nih.gov

Species-Specific Metabolic Profiles

Studies using radiolabeled cloxazolam (¹⁴C-cloxazolam) have revealed differences in metabolic pathways between rats and mice. jst.go.jp Following oral administration, eighteen radioactive metabolites were detected across the liver, urine, and feces of these animals. jst.go.jp

Key identified metabolites include:

Delorazepam (lorazepam, referred to as COX in some literature) jst.go.jp

2-amino-3-hydroxy-2',5-dichlorobenzophenone (ADCB-OH) jst.go.jp

7-chloro-2,3-dihydro-5-[o-chlorophenyl]-2H-1,4-benzodiazepin-2-one jst.go.jp

The metabolic profile in the urine shows distinct species-specific variations. In mice, the primary urinary metabolites are the glucuronide conjugates of delorazepam and ADCB-OH. In contrast, rat urine contains these two metabolites as well as two other unidentified metabolites. jst.go.jp The metabolite profile in feces also differs; mouse feces mainly contain delorazepam, ADCB-OH, and their conjugates, whereas rat feces show a significantly larger number of distinct metabolites. jst.go.jp

Table 1: Identified Metabolites of Cloxazolam in Animal Studies

Metabolite NameAbbreviationDetected In
Delorazepam (lorazepam)COXUrine, Feces (Rats & Mice)
2-amino-3-hydroxy-2',5-dichlorobenzophenoneADCB-OHUrine, Feces (Rats & Mice)
7-chloro-2,3-dihydro-5-[o-chlorophenyl]-2H-1,4-benzodiazepin-2-one-Liver, Urine, Feces (Rats & Mice)
Unidentified Metabolites-Urine (Rats)

Distribution and Excretion of (R)-Cloxazolam and its Metabolites in Animal Tissues

The distribution and excretion of (R)-cloxazolam, based on studies of the racemic compound, show notable characteristics in animal models. jst.go.jp

Distribution: After oral administration, the time to reach maximum tissue concentration varies between species, occurring at approximately 1 hour in rats and 3 hours in mice. The concentration in the brain was found to be higher and more sustained in mice compared to rats. Whole-body autoradiography in mice demonstrated that after 24 hours, significant radioactivity was only detectable in the liver, and it was almost completely eliminated from all tissues by 72 hours. jst.go.jp

Table 2: Tissue Distribution of ¹⁴C-Cloxazolam in Rats and Mice

SpeciesTime to Peak Tissue Concentration (Oral)Brain Tissue FindingsRadioactivity at 24h (Autoradiography)
Rat~1 hourLower concentration vs. miceNot specified
Mouse~3 hoursHigher and more sustained concentrationPrimarily in liver

Table 3: Excretion of ¹⁴C-Cloxazolam in Rats and Mice

SpeciesPrimary Excretion RouteKey Findings
RatFeces (via Biliary Excretion)Majority of dose recovered in bile within 24h.
MouseFecesHigher recovery in feces than urine.

Enzymatic Systems Involved in (R)-Cloxazolam Metabolism (e.g., Cytochrome P450 Isoforms, UGTs)

The metabolism of benzodiazepines is a two-phase process predominantly carried out by enzymatic systems in the liver. mdpi.com

Phase I Metabolism (Oxidation): This phase involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis. mdpi.com The key enzymes responsible for this phase are the Cytochrome P450 (CYP) superfamily. mdpi.com While specific CYP isoforms responsible for cloxazolam metabolism have not been definitively identified in the literature, the metabolism of other benzodiazepines is well-studied. For instance, the related compound clobazam is mainly metabolized by CYP3A4 and CYP2C19. nih.gov Indirect evidence suggests CYP enzyme involvement for cloxazolam, as its metabolism can be altered by drugs known to inhibit or induce CYP enzymes, such as cimetidine (B194882) or carbamazepine. patsnap.com

Phase II Metabolism (Conjugation): Following Phase I, the drug or its metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. evotec.comcriver.com This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the metabolite. nih.govebmconsult.com The presence of glucuronide conjugates of delorazepam and ADCB-OH as major metabolites of cloxazolam in animal urine confirms the significant role of the UGT system in its metabolic pathway. jst.go.jp While several UGT enzymes are involved in drug metabolism (e.g., UGT1A1, UGT1A4, UGT2B7), the specific isoforms that glucuronidate cloxazolam's metabolites have not been specified in the reviewed literature. evotec.comcriver.com

Neuropharmacological Investigations of R Cloxazolam and Its Metabolites

In Vitro Studies of Neuronal Excitability Modulation

The functional consequences of GABA-A receptor modulation by cloxazolam's metabolites are studied in vitro using various neurophysiological techniques.

Electrophysiological techniques, such as intracellular and patch-clamp recordings from cultured neurons or brain slices, are used to directly measure the effects of compounds on neuronal activity. nih.govnih.gov For benzodiazepines, these studies typically investigate the potentiation of GABA-elicited currents. nih.govnih.gov Application of a benzodiazepine (B76468) agonist in these preparations results in a leftward shift of the GABA dose-response curve, indicating that GABA becomes more potent. nih.gov

While direct electrophysiological data on cloxazolam is limited, studies on structurally similar compounds provide insight. In electrophysiological tests in cats, the related anxiolytic mexazolam (B1676545) demonstrated a stronger action than cloxazolam, particularly on the amygdaloid nucleus, a key region for emotional processing. springermedizin.de Furthermore, whole-cell patch-clamp studies of chlornordiazepam (a metabolite of mexazolam and structurally related to cloxazolam's metabolite) have demonstrated its ability to potentiate GABA-evoked currents, providing a model for the expected electrophysiological profile of delorazepam. researchgate.net

The GABA-A receptor is fundamentally a ligand-gated chloride ion channel. t3db.cawikipedia.orgcardiff.ac.uk The binding of GABA opens this channel, allowing chloride ions (Cl⁻) to flow into the neuron, which typically results in hyperpolarization of the cell membrane and inhibition of neuronal firing. wikipedia.orgacs.org

As positive allosteric modulators, the active metabolites of cloxazolam enhance this process. drugbank.comacs.org By increasing the efficiency of GABA's action, the metabolites lead to a greater frequency or duration of chloride channel opening. nih.gov This increased influx of negatively charged chloride ions further hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. nih.gov This modulation of chloride channel activity is the fundamental mechanism by which cloxazolam's metabolites reduce neuronal excitability throughout the central nervous system. patsnap.com

Electrophysiological Recordings in Isolated Neuronal Preparations

Preclinical Behavioral Pharmacology in Animal Models

The anxiolytic-like effects of cloxazolam are evaluated in various preclinical animal models that assess anxiety, exploration, and conflict behavior. nih.govscielo.brjddtonline.info Common models include the elevated plus-maze (EPM) and the open-field test (OFT). nih.govcpn.or.krscantox.com In the EPM, an anxiolytic effect is typically measured as an increase in the time spent and entries made into the open, more aversive arms of the maze relative to the enclosed arms. scielo.brnih.govfrontiersin.org In the OFT, anxiolysis can be inferred from an increase in exploratory behavior in the center of the arena, as anxious animals tend to remain near the walls (thigmotaxis). nih.govscantox.com

Preclinical studies comparing cloxazolam to the related compound mexazolam found that mexazolam was two to three times more effective at improving performance in conflict behavior tests, which are regarded as a measure of anti-anxiety effects. springermedizin.de These studies also suggested that mexazolam produced less motor ataxia and sedation than cloxazolam, indicating a potentially more favorable profile in these animal models. springermedizin.de

Table 2: Expected Behavioral Effects of Cloxazolam in Preclinical Anxiety Models

Behavioral TestTypical Anxiolytic EffectExpected Outcome for CloxazolamReference(s)
Elevated Plus-Maze (EPM) Increased exploration of open arms (time and/or entries).Increased time and entries in open arms. scielo.brnih.gov
Open-Field Test (OFT) Increased time spent in the center of the arena; reduced thigmotaxis.Increased central exploration. nih.govscantox.com
Conflict Tests Increased rate of punished responding (e.g., lever-pressing for reward despite aversive stimulus).Increased punished responding. springermedizin.dejddtonline.info

Evaluation of Anxiolytic-Like Effects in Rodent Models

The anxiolytic, or anxiety-reducing, potential of cloxazolam has been evaluated in various preclinical rodent models designed to predict efficacy in humans. In animal studies, cloxazolam has demonstrated greater potency in tests predictive of anxiolytic activity compared to diazepam. uliege.be The anxiolytic-like effects of compounds are often assessed using behavioral paradigms such as the elevated plus-maze (EPM) and the light-dark box test. cpn.or.krmdpi.comscielo.br The EPM test leverages the natural aversion of rodents to open, elevated spaces, where an increase in the time spent in the open arms is interpreted as an anxiolytic-like effect. mdpi.comscielo.br Similarly, the light-dark box test assesses the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas; anxiolytic compounds typically increase the time spent in the light compartment. cpn.or.kr

Further comparative preclinical studies have provided context for cloxazolam's efficacy. For instance, mexazolam, a structurally related oxazolo-benzodiazepine, was found to be two to three times more effective than both cloxazolam and diazepam in conflict behavior tests, which are regarded as a measure of anti-anxiety effects. researchgate.netnih.gov These findings suggest a potent anxiolytic profile for cloxazolam, situated within a spectrum of activity among related benzodiazepine compounds. The enhanced GABAergic inhibition within the limbic system, a brain region critical for emotional regulation, is believed to underlie these anxiolytic effects. patsnap.com

Table 1: Summary of Anxiolytic-Like Effects of Cloxazolam in Preclinical Models
Preclinical ModelObserved Effect of CloxazolamComparative PotencyReference
General anxiolytic activity tests in animalsDemonstrates anxiolytic properties.More potent than diazepam. uliege.be
Conflict behavior / lever-pressing testsEffective in improving performance.Less potent than mexazolam. researchgate.netnih.gov

Assessment of Sedative and Muscle Relaxant Properties in Preclinical Paradigms

The sedative and muscle relaxant properties of cloxazolam are integral to its pharmacological profile, though they appear to be less pronounced compared to some other benzodiazepines. uliege.be Preclinical animal studies indicated that cloxazolam's sedative and muscle-relaxant effects were less prominent than those of diazepam. uliege.be This observation is consistent with comparative studies involving related compounds, where mexazolam was noted to cause less sedation and muscle relaxation than both cloxazolam and diazepam. nih.govspringermedizin.de

The sedative effects of cloxazolam are attributed to the potentiation of GABAergic transmission in the cortex, which leads to a calming of hyperactive neuronal circuits. patsnap.com Skeletal muscle relaxant properties, common to benzodiazepines, result from the enhancement of GABA-mediated inhibition of polysynaptic pathways in the spinal cord. wikidoc.orgmsdvetmanual.com While cloxazolam possesses these properties, its comparatively lower intensity suggests a potential separation of anxiolytic effects from sedative and myorelaxant side effects, a characteristic that can be advantageous in therapeutic applications. uliege.benih.govspringermedizin.de

Table 2: Preclinical Assessment of Cloxazolam's Sedative and Muscle Relaxant Properties
Pharmacological PropertyFinding in Animal ModelsComparative CompoundReference
Sedative EffectsLess pronounced than diazepam; more pronounced than mexazolam.Diazepam, Mexazolam uliege.benih.govspringermedizin.de
Muscle Relaxant EffectsLess pronounced than diazepam; more pronounced than mexazolam.Diazepam, Mexazolam uliege.benih.govspringermedizin.de

Investigation of Anticonvulsant Activity in Animal Models of Epilepsy

Cloxazolam is recognized for its anticonvulsant properties, a characteristic shared by many benzodiazepines. wikidoc.orgnih.gov The efficacy of potential antiepileptic drugs is screened using a variety of animal models that simulate different types of seizures. mdpi.com Key models include the maximal electroshock seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures. mdpi.commdpi.com Other relevant models are the 6-Hz psychomotor seizure model, considered a model for treatment-resistant seizures, and kindling models, which simulate the progressive development of seizure activity (epileptogenesis). mdpi.com

While specific data on (R)-Cloxazolam in these standardized screening models is not extensively detailed in the provided sources, its classification as an anticonvulsant implies activity in such paradigms. wikidoc.orgnih.gov For comparison, the related 1,5-benzodiazepine clobazam has been studied in animal models of epilepsy, demonstrating its anticonvulsant actions. nih.govnih.gov Furthermore, mexazolam was shown to inhibit convulsions induced by megimide in mice, highlighting the anticonvulsant potential within this structural class of compounds. nih.gov Cloxazolam has been studied clinically as an adjunct treatment for intractable epilepsy, further supporting its antiepileptic potential. drugbank.comnih.gov

Studies on Socially Induced Suppression and Aggression in Non-Human Primates

The effects of cloxazolam on complex social behaviors have been investigated in non-human primates. nih.gov These studies are crucial for understanding the impact of psychoactive compounds on social interaction, which can involve nuanced behaviors like social anxiety, suppression, and aggression. redalyc.orgbris.ac.uk In one key study, the effects of cloxazolam, oxazolam, and another reference drug were examined on socially induced suppression and aggression in pairs of monkeys. nih.gov

The results indicated that cloxazolam, similar to other benzodiazepines, effectively attenuated socially induced suppression at both ataxic and non-ataxic doses. nih.gov This finding is consistent with the drug's anxiolytic properties, as social suppression in this context is often interpreted as a behavioral manifestation of anxiety. nih.gov However, the study found that cloxazolam did not have an inhibitory effect on socially induced aggression. nih.gov This suggests a specific modulation of anxiety-related behaviors without a general suppression of aggressive or assertive actions in this primate model.

Structure-Activity Relationship (SAR) Studies of (R)-Cloxazolam Derivatives

Impact of Structural Modifications on Receptor Binding and Pharmacological Activity

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For (R)-Cloxazolam and its derivatives, SAR focuses on modifications that affect their interaction with the GABA-A receptor and their resulting pharmacological profile. wikidoc.orgwum.edu.pl Cloxazolam is an oxazolobenzodiazepine, a class that includes compounds like oxazolam and mexazolam. wikidoc.orgnih.gov A notable feature of cloxazolam is its tetrahydroxazole ring, which has been suggested to decrease the inhibitory potency on the metabolism of neurosteroids compared to other benzodiazepines. wikidoc.org

Cloxazolam is a prodrug, meaning its pharmacological activity is primarily due to its active metabolite, chlordesmethyldiazepam (delorazepam). wikidoc.orgnih.gov This metabolic conversion is a key structural consideration. The diversity in benzodiazepine structures affects properties like lipid solubility, which in turn influences their duration of action. service.gov.uk Different effects of benzodiazepines are mediated by different GABA-A receptor subtypes; for instance, α1 subunits are linked to sedation, while α2 and α3 subunits are associated with anxiolysis. service.gov.uk SAR studies aim to identify structural modifications that could enhance binding to specific subunits, potentially leading to more targeted therapeutic effects, such as potent anxiolysis with minimal sedation. wum.edu.plservice.gov.uk

Conformational Analysis and Ligand-Receptor Interactions

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their corresponding energy levels. libretexts.org The specific conformation of (R)-Cloxazolam is critical for its binding to the GABA-A receptor. Crystal structure analysis of cloxazolam reveals a rigid core composed of three fused rings (five-, six-, and seven-membered). researchgate.netresearchgate.net An additional six-membered ring is attached to this core by a single C-C bond, with an intramolecular C-H···O interaction that restricts free rotation and adds to the molecule's rigidity. researchgate.net

This defined three-dimensional structure is essential for the ligand-receptor interaction at the benzodiazepine binding site on the GABA-A receptor. drugbank.com The binding of (R)-Cloxazolam's active metabolite to this site causes a conformational change in the receptor, which increases the efficiency of GABA binding. patsnap.com This allosteric modulation enhances the flow of chloride ions into the neuron, leading to hyperpolarization and reduced excitability. patsnap.comwum.edu.pl The precise nature of these interactions, such as the formation of hydrogen bonds or salt bridges with specific amino acid residues within the receptor's binding pocket, determines the affinity and efficacy of the ligand. nih.govmdpi.com Understanding the distinct interactions formed by different enantiomers, like the (R)-enantiomer of cloxazolam, is crucial for explaining their specific pharmacological profiles. nih.gov

Analytical Methodologies for R Cloxazolam and Its Metabolites in Biological Matrices

Development and Validation of Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone for the bioanalysis of (R)-Cloxazolam and its metabolites. innovareacademics.inpharmoutsourcing.com These methods offer high sensitivity and specificity, which are essential for detecting the low concentrations typically found in biological fluids and tissues. pharmoutsourcing.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often requiring a derivatization step to increase the volatility of the analytes. nyc.gov

Method development for these techniques involves a meticulous process of optimizing various parameters. This includes the selection of the appropriate chromatographic column, mobile phase composition, and mass spectrometric conditions to ensure reliable and reproducible data. innovareacademics.inresearchgate.net Validation is performed according to international guidelines to confirm the method's suitability for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity, reproducibility, and stability. innovareacademics.inajpsonline.com

Quantification of (R)-Cloxazolam in Preclinical Biofluids and Tissues

The quantification of (R)-Cloxazolam in preclinical matrices like plasma, urine, and various tissues is fundamental to understanding its pharmacokinetic profile. LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple benzodiazepines, including Cloxazolam, in blood, urine, and hair. oup.com These methods demonstrate excellent linearity and precision, with limits of quantification (LOQ) typically in the low ng/mL range for blood and urine, and even lower in the pg/mg range for hair. oup.com

A study detailing the analysis of 26 benzodiazepines reported specific LOQs for Cloxazolam in different matrices, highlighting the sensitivity of the LC-MS/MS technique. oup.com However, the extraction recovery for Cloxazolam in urine was noted to be an exception in an otherwise robust method. oup.com

Table 1: LC-MS/MS Method Parameters for Benzodiazepine (B76468) Analysis (Including Cloxazolam)

Parameter Blood Urine Hair
Limit of Quantification (LOQ) 1-2 ng/mL 10-25 ng/mL 0.5-10 pg/mg
Linearity Range up to 200 ng/mL up to 1000 ng/mL up to 1000 pg/mg
Precision (CV%) < 20% < 20% < 20%
Extraction Recovery 25.1-103.8% Varied (Cloxazolam noted as exception) 25.1-103.8%

Data sourced from a study on the simultaneous quantification of 26 benzodiazepines. oup.com

Quantification of Chlordesmethyldiazepam in Preclinical Biofluids and Tissues

Chlordesmethyldiazepam (also known as delorazepam) is the principal active metabolite of Cloxazolam. nih.govuliege.be Therefore, its accurate measurement is as critical as that of the parent compound. Highly sensitive and specific LC-MS/MS methods have been developed and validated for the quantification of chlordesmethyldiazepam in human plasma. researchgate.netnih.gov These methods are rapid, with run times as short as 5.0 minutes, and exhibit excellent linearity over a clinically relevant concentration range. researchgate.netresearchgate.net

One such validated method demonstrated a linear range of 0.5-50 ng/mL with a correlation coefficient greater than 0.999. researchgate.netnih.gov The precision of this method was high, with between-run precision being 8.0% at 1.5 ng/mL and 7.4% at 40 ng/mL. researchgate.net The accuracy was also well within acceptable limits. researchgate.net This level of performance is crucial for bioequivalence and pharmacokinetic studies. researchgate.netnih.gov

Table 2: Validation Parameters for LC-MS/MS Quantification of Chlordesmethyldiazepam in Human Plasma

Parameter Value
Linear Range 0.5 - 50 ng/mL
Correlation Coefficient (r) > 0.999
Lower Limit of Quantification (LLOQ) 0.500 ng/mL
Between-Run Precision (at LLOQ) 10.9%
Between-Run Precision (at 1.5 ng/mL) 8.0%
Between-Run Precision (at 9 ng/mL) 7.6%
Between-Run Precision (at 40 ng/mL) 7.4%
Between-Run Accuracy (at LLOQ) 8.7%
Between-Run Accuracy (at 1.5 ng/mL) 0.1%
Between-Run Accuracy (at 9 ng/mL) -1.5%
Between-Run Accuracy (at 40 ng/mL) -2.7%

Data from a validated LC-MS/MS method for chlordesmethyldiazepam. researchgate.net

Sample Preparation Strategies for Complex Biological Samples

Effective sample preparation is a critical step to remove interferences from complex biological matrices and to concentrate the analytes of interest before instrumental analysis. nih.gov Common techniques for benzodiazepine analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govnih.gov

LLE, using solvents like a diethyl-ether/hexane mixture, has been effectively used to extract chlordesmethyldiazepam from plasma. researchgate.netnih.gov SPE is also widely employed for the extraction of benzodiazepines from various biological specimens. nyc.gov For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to free conjugated benzodiazepines before extraction. nyc.govoup.com In the case of tissue samples, such as brain or liver, homogenization is the initial step, followed by extraction. nyc.gov

Methodological Considerations for Stereospecific Analysis

As (R)-Cloxazolam is a specific enantiomer, stereospecific analysis is crucial to differentiate it from its (S)-enantiomer and to understand its unique pharmacological and pharmacokinetic properties. The development of stereospecific assays is a key consideration in drug development for chiral compounds. taylorandfrancis.com Chiral chromatography, using columns with a chiral stationary phase, is the primary technique for separating enantiomers. While specific validated methods for the stereospecific analysis of (R)-Cloxazolam in preclinical biofluids are not extensively detailed in the provided search results, the principles of chiral separations are well-established for benzodiazepines. The introduction of a substituent at the chiral center can stabilize the conformation of the benzodiazepine ring, which is important for receptor interaction. taylorandfrancis.com

Bioanalytical Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies

The validated analytical methods described above are instrumental in conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. researchgate.net These studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of (R)-Cloxazolam and its active metabolite. nih.gov

By accurately measuring drug concentrations over time in various biological matrices, researchers can determine key PK parameters. researchgate.netnih.gov These data, in turn, can be correlated with pharmacological effects observed in preclinical models to establish a PK/PD relationship. nih.gov For instance, a study investigating the metabolomics of diazepam and clonazepam in rats utilized an LC-MS/MS method to confirm the absence of the parent drugs in the blood at a specific time point before conducting further metabolomic analysis. researchgate.net This highlights the integral role of sensitive bioanalytical methods in the design and execution of complex preclinical research. The reliability of these analytical findings is of paramount importance for the correct interpretation of toxicological and pharmacological findings. researchgate.net

Future Directions and Research Gaps

Advanced In Vitro and In Silico Modeling for (R)-Cloxazolam Research

The application of advanced computational and laboratory models represents a pivotal future direction for elucidating the specific properties of (R)-Cloxazolam. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have proven effective in predicting the biological activity of other designer benzodiazepines. nih.govherts.ac.uk These models could be developed specifically for (R)-Cloxazolam to predict its binding affinity for various GABA-A receptor subtypes and potential off-target interactions. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the precise binding interactions of the (R)-enantiomer at the molecular level, helping to explain its unique pharmacodynamic properties compared to its S-counterpart or the racemic mixture. researchgate.netmagnascientiapub.com

In vitro models are essential for validating computational predictions. The use of specific human hepatocellular carcinoma cell lines, such as HepaRG, which express a broad range of metabolic enzymes, would be crucial for detailed metabolic profiling of (R)-Cloxazolam. hud.ac.ukcore.ac.uk Such studies can identify stereospecific metabolic pathways and potential drug-drug interactions. Furthermore, advanced in vitro models of the blood-brain barrier can be used to predict the brain penetrance of (R)-Cloxazolam. hud.ac.uk

Modeling TechniqueApplication for (R)-Cloxazolam ResearchPotential Insights
In Silico Modeling
3D-QSARPredict GABA-A receptor binding affinity and activity.Elucidation of structure-activity relationships; prediction of potency. nih.gov
Molecular DockingSimulate the binding pose of (R)-Cloxazolam within the benzodiazepine (B76468) binding site of GABA-A receptor subtypes.Understanding stereospecific interactions and receptor subtype selectivity. researchgate.net
Molecular DynamicsSimulate the stability and dynamics of the (R)-Cloxazolam-receptor complex over time.Assessment of binding stability and conformational changes.
In Vitro Modeling
Cell Line Metabolism Assays (e.g., HepaRG)Determine the metabolic fate and identify specific metabolites of the (R)-enantiomer.Characterization of stereospecific metabolic pathways and enzyme involvement. hud.ac.ukcore.ac.uk
Blood-Brain Barrier ModelsAssess the ability of (R)-Cloxazolam to cross into the central nervous system.Prediction of CNS bioavailability and onset of action. hud.ac.uk
Receptor Binding AssaysQuantify the binding affinity (Ki) of (R)-Cloxazolam for a panel of CNS receptors.Determination of target selectivity and potential off-target effects.

Exploration of Novel Analogues and Derivatives of (R)-Cloxazolam

The synthesis and evaluation of novel analogues and derivatives based on the (R)-Cloxazolam scaffold is a promising avenue for medicinal chemistry research. The core structure of Cloxazolam, a benzo researchgate.netsmw.ch-1,4-diazepino[5,4-b]oxazole, provides multiple sites for chemical modification. acs.org By systematically altering functional groups at various positions, it may be possible to develop new compounds with improved pharmacological properties, such as enhanced receptor subtype selectivity or modified pharmacokinetic profiles.

Strategies could involve modifying substituents on the phenyl ring or altering the oxazole (B20620) ring structure. nih.gov For instance, the synthesis of triazolo-analogs, a modification seen in other potent benzodiazepines like clonazolam, could be explored. nih.gov The goal of such synthetic programs would be to map the structure-activity relationship (SAR) specifically for the (R)-enantiomer, potentially leading to the discovery of derivatives with a more favorable separation between desired anxiolytic effects and other less desirable properties. eresearchco.comresearchgate.net

Modification Site on (R)-CloxazolamRationale for DerivatizationPotential Outcome
C7-Chloro GroupAltering electronegativity and steric bulk.Modulate binding affinity and receptor subtype selectivity.
C2'-Chlorophenyl RingIntroducing different substituents (e.g., fluoro, methyl).Influence potency and metabolic stability.
N1 PositionIntroduction of small alkyl or functionalized groups.Modify lipophilicity and pharmacokinetic properties.
Oxazole RingBioisosteric replacement (e.g., with thiazole (B1198619) or imidazole).Create novel chemical scaffolds with potentially different biological activities.

Deepening Understanding of Stereospecific Biological Effects of (R)-Cloxazolam

A significant gap in the current scientific literature is the lack of studies directly comparing the biological effects of the individual enantiomers of Cloxazolam. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in their pharmacodynamic and pharmacokinetic properties. nih.gov For other chiral benzodiazepines, enantiomers have been shown to possess different biological activities. scielo.org.mx

Future research must prioritize the chiral separation of Cloxazolam and the subsequent independent evaluation of the (R)- and (S)-enantiomers. scielo.org.mx Comparative studies should investigate receptor binding affinities for various GABA-A receptor alpha subunits (α1, α2, α3, α5), as these subunits mediate different physiological effects. Functional assays are needed to determine if (R)-Cloxazolam acts as a full or partial agonist at these receptors and to quantify its efficacy relative to the (S)-enantiomer and the racemic mixture. Such studies are critical for understanding whether the therapeutic effects and potential liabilities of racemic Cloxazolam are attributable to one or both enantiomers.

Type of Study(R)-Cloxazolam(S)-CloxazolamRacemic CloxazolamObjective
Receptor Binding
Affinity at α1-GABA-ATo be determinedTo be determinedLow affinity (as prodrug) researchgate.netAssess contribution to sedative effects.
Affinity at α2/α3-GABA-ATo be determinedTo be determinedLow affinity (as prodrug) researchgate.netAssess contribution to anxiolytic effects.
Functional Activity
In vitro Potency (EC50)To be determinedTo be determined-Determine the functional potency of each enantiomer.
Preclinical Behavior
Anxiolytic ModelsTo be determinedTo be determinedEffective uliege.beCompare the anxiolytic efficacy of each enantiomer.

Elucidation of Long-Term Neurobiological Effects in Preclinical Models (Excluding Tolerance/Dependence Mechanisms as a primary focus)

Beyond the acute modulation of GABAergic neurotransmission, the long-term administration of benzodiazepines can induce lasting neuroadaptations. While much research has focused on tolerance and dependence, other subtle, long-term effects on brain structure and function are less understood and warrant investigation for (R)-Cloxazolam.

Recent studies on other benzodiazepines suggest these drugs can induce synaptic plasticity in brain regions associated with reward, such as the ventral tegmental area (VTA). smw.chnih.gov Long-term use of some anti-anxiety drugs has also been linked to effects on non-neuronal cells, such as microglia, which can indirectly interfere with synaptic connections. ansto.gov.au A new concept, benzodiazepine-induced neurological dysfunction (BIND), has been proposed to describe persistent neurological symptoms after discontinuation. scitechdaily.comardurecoverycenter.com

Future preclinical studies using (R)-Cloxazolam should investigate these specific endpoints. Research could focus on whether chronic administration of the pure enantiomer leads to changes in dendritic spine density, alterations in gene expression related to synaptic proteins, or activation of glial cells in key brain regions like the hippocampus and prefrontal cortex. Understanding these potential long-term neurobiological footprints is crucial for a comprehensive assessment of the compound, separate from the mechanisms of dependence.

Neurobiological EndpointPreclinical Model/AssayResearch Question for (R)-Cloxazolam
Synaptic PlasticityElectrophysiology (e.g., LTP studies) in hippocampal or VTA slices. nih.govDoes long-term (R)-Cloxazolam administration alter the capacity for synaptic strengthening or weakening?
Neuronal MorphologyGolgi staining or fluorescent protein labeling followed by microscopy.Are there changes in dendritic complexity or spine density in key neurons after chronic exposure?
Glial Cell ActivityImmunohistochemistry for markers like Iba1 (microglia) or GFAP (astrocytes). ansto.gov.auDoes chronic (R)-Cloxazolam treatment induce a neuroinflammatory response or alter glial cell morphology?
Gene ExpressionRNA sequencing or qPCR of brain tissue.Are there lasting changes in the expression of genes related to neurogenesis, synaptic function, or plasticity?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.